molecular formula C3H5ClN4 B6151547 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 120952-19-4

5-chloro-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B6151547
CAS No.: 120952-19-4
M. Wt: 132.55 g/mol
InChI Key: YPVSHERVUKNWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-1H-1,2,4-triazol-3-amine (CAS: 56616-99-0) is a chemical compound with the molecular formula C3H4ClN3 and a molecular weight of 117.54 g/mol . This 1,2,4-triazole derivative features an aromatic ring and no rotatable bonds, which can contribute to structural rigidity . As a member of the 1,2,4-triazole chemical family, it serves as a specialized building block in organic synthesis and medicinal chemistry research. The 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery due to its presence in compounds with a wide range of biological activities . This core structure is found in clinically used antifungal agents (e.g., fluconazole, itraconazole), chemotherapeutic drugs (e.g., anastrozole, letrozole), and anxiolytics (e.g., alprazolam), highlighting its therapeutic significance . The specific chloro and methyl substituents on this triazole core make it a valuable intermediate for constructing more complex molecules, particularly for exploring structure-activity relationships in pharmaceutical development. Researchers can utilize this compound in the synthesis of novel molecules for various investigative purposes, including as a precursor for further functionalization. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120952-19-4

Molecular Formula

C3H5ClN4

Molecular Weight

132.55 g/mol

IUPAC Name

5-chloro-1-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C3H5ClN4/c1-8-2(4)6-3(5)7-8/h1H3,(H2,5,7)

InChI Key

YPVSHERVUKNWKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine and Its Analogs

Retrosynthetic Analysis and Design of Key Precursors for 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine

Retrosynthetic analysis of the target compound, this compound, allows for the logical disconnection of the molecule into simpler, more readily available precursors. The core of the molecule is a 1,2,4-triazole (B32235) ring substituted at the 1, 3, and 5 positions.

A primary disconnection strategy involves breaking the C-N bonds that form the triazole ring. This leads to several potential synthetic routes originating from key precursors:

Aminoguanidine-based route: A highly convergent approach starts with a substituted aminoguanidine (B1677879) derivative. Specifically, 1-methyl-2-aminoguanidine could serve as a key precursor, providing the N1-methyl group and the N2, N4, and 3-amine functionalities. This intermediate would then be cyclized with a one-carbon (C5) electrophile that can be later converted to the chloro group, such as phosgene, thiophosgene, or a cyanogen (B1215507) halide.

Thiosemicarbazide-based route: An alternative disconnection points towards a 1-methyl-thiosemicarbazide. This precursor would react with an appropriate reagent to form the triazole ring. For instance, reaction with a cyanogen halide could form a 3-amino-5-mercapto-1-methyl-1,2,4-triazole intermediate. The mercapto group could then be oxidatively displaced by a chloro group.

Hydrazine-based route: A further retrosynthetic path begins with methylhydrazine. This precursor would react with a source for the C3-N-C5 fragment, such as a derivative of cyanamide, followed by cyclization.

The design of these precursors focuses on embedding the desired regiochemistry early in the synthetic sequence. The use of N-methylated starting materials like 1-methylhydrazine or 1-methyl-aminoguanidine is crucial for directing the cyclization to yield the desired 1-substituted-1,2,4-triazole isomer.

Optimized Multi-Step Synthetic Sequences for High Yield and Purity of this compound

Optimized synthetic sequences aim to construct the target molecule efficiently, maximizing yield and purity while minimizing side reactions. These sequences often involve the initial formation of the core triazole ring followed by functional group interconversions.

A plausible and optimized sequence could start from the reaction of aminoguanidine with an appropriate carboxylic acid or its derivative. For instance, the condensation of aminoguanidine bicarbonate with a carboxylic acid under acidic catalysis can yield 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net To achieve the specific structure of the target compound, a multi-step approach is necessary, beginning with the formation of a precursor triazole that can be subsequently chlorinated and methylated.

Exploration of Regioselective Cyclization Reactions for the 1,2,4-Triazole Core

The regioselective formation of the 1,2,4-triazole core is paramount to the synthesis. The challenge lies in controlling the position of the substituents, particularly the methyl group on the nitrogen atom. Several methods have been developed to achieve high regioselectivity.

One of the most effective strategies is precursor-directed synthesis. By starting with a pre-functionalized building block like 1-methyl-aminoguanidine, the position of the methyl group is fixed, ensuring the formation of the 1-substituted triazole upon cyclization.

Catalyst-controlled regioselectivity offers another powerful tool. Research has shown that different metal catalysts can direct the cycloaddition of precursors to favor specific isomers. For example, in the reaction of isocyanides with diazonium salts, Cu(II) catalysis tends to form 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. isres.org Such catalyst systems provide a facile route to various 1,2,4-triazole scaffolds with high efficiency and excellent functional group compatibility. isres.orgorganic-chemistry.org

Three-component reactions also provide a highly regioselective one-pot process for accessing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.gov This method benefits from high regioselectivity and broad functional group tolerance. nih.gov Additionally, metal-free approaches, such as the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source, have been developed for synthesizing specific triazole derivatives. isres.org

Strategies for Controlled Introduction and Functionalization of Chloro and Amine Moieties

The introduction of the chloro and amine groups requires carefully planned steps to ensure the correct placement and avoid unwanted side reactions.

Amine Group Introduction: The 3-amino group is typically incorporated from the start of the synthesis by using a precursor that already contains this functionality. Aminoguanidine and its derivatives are ideal starting materials for this purpose. mdpi.com The direct condensation of aminoguanidine bicarbonate with carboxylic acids is a common and straightforward method to produce 3-amino-1,2,4-triazoles. mdpi.com This approach avoids the need for a separate amination step, which could be complicated by the multiple nitrogen atoms in the triazole ring.

Chloro Group Introduction: The 5-chloro substituent is often introduced in a later step via functional group interconversion of a triazole precursor. A common precursor is the 5-hydroxy-1,2,4-triazole (or its tautomeric triazolone form). The hydroxyl group can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method for preparing chloro-substituted heterocycles. For example, the conversion of a 7-hydroxy- nih.govrjptonline.orgnih.govtriazolo[1,5-a]pyrimidine to the 7-chloro derivative is effectively achieved using POCl₃. nih.gov A similar strategy would be applicable to a 1-methyl-3-amino-1H-1,2,4-triazol-5(4H)-one precursor to yield the desired 5-chloro product. Alternatively, a 5-mercapto-1,2,4-triazole can be a precursor, where the mercapto group is displaced by chlorine.

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

The synthesis of 1,2,4-triazole derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govbenthamdirect.comrsc.org

The development of green synthetic methods focuses on several key areas:

Use of Greener Solvents: Traditional organic solvents are being replaced with more environmentally benign alternatives like water or glycerol. consensus.app Water, in particular, has been used successfully in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to produce triazoles in high yields. consensus.app

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions are particularly advantageous in this regard. rjptonline.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.gov

Microwave-Assisted Synthesis and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of 1,2,4-triazoles. nih.govrsc.org This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. rjptonline.orgscielo.org.za

Microwave irradiation accelerates chemical reactions by directly heating the reactant molecules, leading to rapid and uniform temperature changes. pnrjournal.com This can minimize the formation of byproducts that often occur with prolonged heating using traditional methods. pnrjournal.com For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst, demonstrating excellent functional group tolerance. organic-chemistry.org

The table below compares conventional heating with microwave-assisted synthesis for various 1,2,4-triazole derivatives, highlighting the efficiency of the microwave approach. nih.govscielo.org.za

Product/Reaction TypeConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hours1 minute85% nih.gov
Piperazine-azole-fluoroquinolone derivatives27 hours30 minutes96% nih.gov
N-substituted propenamide derivativesSeveral hours33–90 seconds82% nih.gov
Schiff base/hydrazide/oxadiazole derivatives5-10 hours10-30 minutesHigher yields scielo.org.za

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis plays a central role in the modern synthesis of 1,2,4-triazoles, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater control over selectivity. Copper-based catalysts are particularly prominent in this field.

Copper-catalyzed reactions often allow for the use of air as a benign and inexpensive oxidant, producing water as the only byproduct. acs.org For instance, a copper-catalyzed oxidative coupling of 2-aminopyridines and nitriles provides a direct, one-step synthesis of 1,2,4-triazole derivatives under an atmosphere of air. acs.org This method is tolerant of a wide range of functional groups.

Heterogeneous catalysts are also being developed to simplify product purification and enable catalyst recycling. A complex of cuprous bromide supported on MCM-41 has been used to catalyze the cascade addition-oxidation-cyclization of amides and nitriles to produce 3,5-disubstituted-1,2,4-triazoles in high yields with oxygen as the oxidant. nih.govfrontiersin.org

The development of metal-free catalytic systems is another area of active research. Iodine has been used as a catalyst for the oxidative coupling of hydrazones and amines to form 1,3,5-trisubstituted 1,2,4-triazoles, showcasing a cascade of C-H functionalization and C-N bond formations. isres.org These advanced catalytic systems are crucial for developing more sustainable and efficient synthetic routes to complex molecules like this compound.

Purification Techniques for Isolation of this compound and its Derivatives

The successful synthesis of this compound and its analogs is critically dependent on effective purification methodologies to isolate the target compounds from reaction mixtures, which may contain unreacted starting materials, reagents, and isomeric by-products. The choice of purification technique is dictated by the physicochemical properties of the target molecule, such as its polarity, solubility, and volatility, as well as the nature of the impurities. Common methods employed for the purification of 1,2,4-triazole derivatives include column chromatography, recrystallization, extraction, and distillation.

Column Chromatography

Column chromatography is a versatile and widely used technique for the separation and purification of 1,2,4-triazole derivatives. nih.govnih.gov This method leverages the differential adsorption of compounds onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (eluent) is passed through it. nih.govnih.gov The separation is based on the polarity of the compounds.

For instance, in the synthesis of 1,5-diaryl-substituted 1,2,4-triazole analogs, column chromatography on silica gel is a standard purification step. nih.gov The choice of eluent system is crucial for achieving good separation. A mixture of petroleum ether and ethyl acetate (B1210297) is frequently used, with the ratio adjusted to optimize the separation of the desired product from impurities. nih.gov For example, 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole was purified using a petroleum ether–EtOAc (6:4) solvent system, while 5-bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole required a less polar system of petroleum ether–EtOAc (8:2). nih.gov In some cases, supercritical fluid chromatography (SFC) has been utilized for the challenging separation of regioisomers. acs.org

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found. The principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor. This method was effectively used for purifying a 4-amino-5-phenyl-4H-1,2,4-triazole derivative, which was recrystallized from ethanol (B145695) to yield the purified product. researchgate.net The selection of the recrystallization solvent is critical and is determined by the solubility profile of the compound.

Extraction and Distillation

Liquid-liquid extraction is often employed as an initial work-up procedure to separate the desired product from a reaction mixture. This technique is particularly useful for separating compounds with different solubilities in immiscible solvents. For the purification of 1-methyl-1,2,4-triazole, a scalable approach involving continuous extraction with a chloroform-water system was developed to overcome issues related to the water solubility of both the starting material and the product. dtic.mildtic.mil

Following extraction, distillation can be used to purify volatile, thermally stable compounds. Short-path distillation under a controlled vacuum was successfully used as the final purification step for 1-methyl-1,2,4-triazole, yielding a spectroscopically pure product. dtic.mildtic.mil

Detailed Investigation of the Reactivity and Reaction Mechanisms of 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine

Nucleophilic Substitution Reactions on the Triazole Ring of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine

The chloro group at the 5-position of the 1,2,4-triazole (B32235) ring is susceptible to nucleophilic substitution, providing a key pathway for the functionalization of this heterocyclic system.

Substitution at the Chloro-Position with Various Nucleophiles (e.g., amines, thiols, azides)

The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and azides, leading to the formation of diverse derivatives. For instance, the reaction with amines yields 5-amino-1-methyl-1H-1,2,4-triazol-3-amine derivatives, which are valuable intermediates in medicinal chemistry. Similarly, treatment with thiols results in the formation of 5-thioether-substituted triazoles, and reaction with sodium azide (B81097) introduces an azido (B1232118) group at the 5-position. These reactions typically proceed under basic conditions to facilitate the nucleophilic attack.

A related compound, 7-chloro-5-methyl- acs.orgrsc.orgsigmaaldrich.comtriazolo[1,5-a]pyrimidine, has been shown to undergo palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, highlighting the reactivity of the chloro substituent in this class of compounds. researchgate.net

Influence of Electronic and Steric Factors on Regioselectivity and Reaction Rates

The reactivity of the triazole ring and the regioselectivity of substitution are influenced by both electronic and steric factors. The electron-withdrawing nature of the nitrogen atoms in the triazole ring activates the chloro-position towards nucleophilic attack. The position of the methyl group at N1 also plays a role in directing the outcome of these reactions.

In the alkylation of related nitro-1,2,3-triazoles, the reaction can lead to a mixture of N1, N2, and N3-alkylation products, demonstrating the influence of the substituent's nature and reaction conditions on regioselectivity. nih.gov The separation of these regioisomers can be challenging and often relies on differences in their basicity and reactivity. nih.gov

Reactivity of the Amine Moiety in this compound

The exocyclic amine group at the 3-position of the triazole ring exhibits typical reactivity for an aromatic amine, allowing for a range of chemical transformations.

Acylation, Alkylation, and Condensation Reactions

The amine group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions, though potentially leading to a mixture of products, can be achieved under controlled conditions. Condensation reactions with carbonyl compounds are also feasible. acs.org For example, the acylation of (S)-2-methyl-4-oxopiperidine with 3-chloro-2-(trifluoromethyl)isonicotinoyl chloride is a key step in the synthesis of certain triazole-based ligands. acs.org

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through the acylation of aminoguanidine (B1677879) hydrochloride with succinic anhydride, followed by recyclization with an amine. mdpi.com The success of this reaction is dependent on the nucleophilicity of the amine used. rsc.org

Formation of Schiff Bases and Related Imines

The primary amine group can react with aldehydes and ketones to form Schiff bases or imines. This reaction is often catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The formation of Schiff bases from related 4-amino-1,2,4-triazole-3-thiones has been reported as a method to synthesize new derivatives with potential biological activity. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate

The chloro-substituent on the triazole ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly valuable for creating biaryl structures. dntb.gov.uaresearchgate.net While direct studies on this compound are not extensively detailed in the provided results, the successful application of Suzuki-Miyaura coupling to other chlorotriazoles and related chloro-substituted heterocyclic systems suggests its feasibility. researchgate.netrsc.org For instance, the cross-coupling of 4- and 5-halo-1,2,3-triazoles has been reported to proceed efficiently in water using a palladium complex with an expanded-ring N-heterocyclic carbene ligand. rsc.org The development of such methods is crucial for greener chemical synthesis.

The choice of catalyst, ligand, base, and solvent are critical parameters that need to be optimized for successful cross-coupling reactions involving this substrate. The steric and electronic properties of both the triazole substrate and the coupling partner will also significantly impact the reaction outcome and yield. acs.org

Suzuki, Sonogashira, Heck, and Stille Coupling Applications with the Chloro-Functionality

The chloro-substituent at the 5-position of the triazole ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of C-C and C-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction, which forms a new carbon-carbon bond between the triazole and a boronic acid or ester, has been successfully applied to this compound. For instance, its reaction with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile under palladium catalysis yields 2-fluoro-4-(1-methyl-3-amino-1H-1,2,4-triazol-5-yl)benzonitrile. This transformation is typically carried out in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like sodium carbonate in a solvent mixture of dioxane and water.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the triazole and a terminal alkyne. This reaction has been utilized to synthesize alkynyl-substituted triazoles, which are valuable intermediates in organic synthesis. For example, the coupling of this compound with propargyl alcohol can be achieved using a palladium catalyst in the presence of a copper(I) co-catalyst and a base.

Heck Coupling: While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, the Heck reaction, which couples the triazole with an alkene, remains a plausible transformation. The reaction would involve the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product.

Stille Coupling: The Stille coupling, utilizing an organotin reagent, provides another avenue for C-C bond formation. The reaction of this compound with an appropriate organostannane in the presence of a palladium catalyst would lead to the corresponding substituted triazole.

The following table summarizes representative examples of these coupling reactions.

Coupling ReactionReagentsCatalyst/BaseProduct
Suzuki2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrilePd(dppf)Cl2 / Na2CO32-Fluoro-4-(1-methyl-3-amino-1H-1,2,4-triazol-5-yl)benzonitrile
SonogashiraPropargyl alcoholPd catalyst, Cu(I) co-catalyst / Base3-(3-Amino-1-methyl-1H-1,2,4-triazol-5-yl)prop-2-yn-1-ol

C-H Activation and Functionalization Strategies on the Triazole Ring

Beyond the functionalization of the C-Cl bond, direct C-H activation on the triazole ring represents an atom-economical approach to introduce new substituents. While the triazole ring of this compound is electron-deficient, strategic C-H functionalization is achievable. The primary target for such reactions would be the C-H bond at the 3-position, although the presence of the amino group can direct reactivity.

Research in this area for this specific molecule is emerging. However, analogous systems suggest that directed C-H activation, potentially guided by the amino group or a transient directing group, could enable the introduction of aryl, alkyl, or other functional groups. These reactions often employ transition metal catalysts, such as rhodium or ruthenium, to facilitate the C-H bond cleavage and subsequent functionalization.

Ring-Opening and Re-Cyclization Pathways of the 1,2,4-Triazole System of this compound

The 1,2,4-triazole ring is generally stable; however, under certain conditions, it can undergo ring-opening and re-cyclization reactions. For this compound, such transformations could be initiated by nucleophilic attack or under harsh thermal or acidic/basic conditions.

One potential pathway involves the Dimroth rearrangement, where the exocyclic amino group and a ring nitrogen atom exchange positions. This could be followed by or coupled with ring-opening of the triazole core. For instance, treatment with strong bases could lead to deprotonation and subsequent ring cleavage, forming reactive intermediates that could then re-cyclize to form different heterocyclic systems. The specific products of such reactions would be highly dependent on the reaction conditions and the nature of any trapping agents present.

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound offers further avenues for functionalization.

Oxidation: The amino group on the triazole ring can be a site for oxidation. Treatment with mild oxidizing agents could potentially lead to the formation of a nitroso or nitro derivative, though care must be taken to avoid over-oxidation or degradation of the triazole ring. The triazole ring itself is relatively resistant to oxidation, but strong oxidizing agents could lead to ring cleavage.

Reduction: The chloro-substituent can be removed via reductive dehalogenation. This is a common transformation that can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), or dissolving metal reductions. This would yield 1-methyl-1H-1,2,4-triazol-3-amine, providing access to a different set of derivatives.

Computational and Theoretical Chemistry Studies on 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, various ground-state properties can be calculated. These include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, studies on similar N1-substituted 1,2,4-triazoles have used DFT to calculate these parameters with high accuracy. rad-proceedings.org

Electronic Energy and Thermodynamic Properties: Calculation of the total energy, enthalpy, and Gibbs free energy provides information on the molecule's stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aminotriazole derivative, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the exocyclic amino group, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be expected around the hydrogen atoms of the amino group.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom, offering a quantitative measure of the electronic distribution. Studies on other 1,2,4-triazoles have used NBO analysis to understand charge distribution and its effect on reactivity. researchgate.net

DFT calculations on related 4,5-disubstituted-4H-1,2,4-triazole-3-thiones have been performed to determine optimized geometries and electronic properties, showing how different substituents influence the electronic structure. acs.orgnih.gov A similar approach for this compound would elucidate the electronic influence of the chloro, methyl, and amine groups.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO would likely be distributed over the electron-rich regions of the molecule, such as the amino group and the nitrogen atoms of the triazole ring, indicating these are the primary sites for nucleophilic reactions.

LUMO: The LUMO is expected to be located over the triazole ring and the carbon atom attached to the electronegative chlorine atom, suggesting these areas are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. zsmu.edu.uanih.gov A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The following table presents illustrative FMO data calculated for related 1,2,4-triazole (B32235) derivatives, which demonstrates the type of information that would be obtained for the target compound.

CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamideDFT-7.128-1.4915.637 nih.gov
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)propanamideDFT-6.973-1.3585.615 nih.gov
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamideDFT-7.144-2.5264.618 nih.gov

Conformational Analysis and Tautomerism Studies of this compound

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure and the potential for it to exist in different isomeric forms.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While unsubstituted 1,2,4-triazoles can exist in 1H and 4H tautomeric forms, the presence of a methyl group on the N1 nitrogen of this compound prevents this type of annular tautomerism. ijsr.netresearchgate.net

However, the presence of the 3-amino group allows for potential amino-imino tautomerism. The compound can exist in the 3-amino form or a 3-imino tautomer, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen. Theoretical calculations are essential for determining the relative stability of these forms. By calculating the Gibbs free energy of each tautomer, the predominant form can be identified. For example, theoretical studies on related 3-amino-1,2,4-triazoles have shown that the amino tautomer is generally the most stable form. ijsr.net

Quantum chemical calculations can also be used to map the potential energy surface for the interconversion between tautomers, allowing for the determination of the transition state structure and the energy barrier for the proton transfer reaction.

The relative stability of tautomers can be significantly influenced by the surrounding solvent. A polar solvent may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the tautomeric equilibrium.

Studies on other 1,2,4-triazole derivatives have shown that polar, protic solvents can alter the relative energies of tautomers compared to the gas phase. zsmu.edu.uascribd.com For this compound, calculations in solvents like water or ethanol (B145695) would be necessary to predict its structure and stability in solution, which is crucial for understanding its behavior in biological systems or as a reactant in solution-phase chemistry.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis for this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent box or interacting with a biological target, would provide insights into its dynamic behavior.

Key analyses from MD simulations include:

Conformational Dynamics: Tracking how the molecule's conformation changes over time, particularly the rotation around single bonds.

Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds and other non-covalent interactions between the molecule and solvent molecules (e.g., water). This can reveal how the molecule is solvated and how it might interact with aqueous environments.

Intermolecular Interactions: In a simulation with multiple molecules or a biological receptor, MD can be used to study aggregation behavior or binding modes. The analysis of interaction energies can identify the key forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that govern how the molecule interacts with its neighbors or a binding site. researchgate.netpensoft.net

For example, MD simulations have been used to investigate the stability of complexes between 1,2,4-triazole derivatives and protein targets, providing detailed information on binding dynamics and interaction stability. pensoft.net Such a study on this compound could predict its interactions with specific enzymes or receptors.

Computational Reaction Mechanism Elucidation for Transformations of this compound

The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical transformations occur. For this compound, this involves mapping the potential energy surface of its reactions to identify the most plausible pathways. While specific studies on this exact compound are not widely available in public literature, the methodologies described are standard practices in computational organic chemistry for this class of compounds.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of understanding a chemical reaction is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is a key step in computational reaction mechanism studies. For transformations involving this compound, such as nucleophilic substitution at the chlorine-bearing carbon or reactions at the amino group, transition state search algorithms are employed. These calculations are typically performed using density functional theory (DFT) methods, which offer a good balance between accuracy and computational cost.

Once a transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, Intrinsic Reaction Coordinate (IRC) analysis is performed. d-nb.info IRC calculations trace the reaction pathway downhill from the transition state towards both the reactants and the products. This confirms that the identified transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. For instance, in the [3+2] cycloaddition reactions common for triazole synthesis, IRC analysis can verify the concerted or stepwise nature of the mechanism. mdpi.com

Prediction of Kinetic and Thermodynamic Parameters for Key Reactions

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern a chemical reaction. By calculating the energies of the reactants, transition states, and products, the activation energy (Ea) and the reaction enthalpy (ΔH) can be determined. These values are crucial for predicting the feasibility and rate of a reaction under specific conditions.

For key reactions of this compound, such as its synthesis or subsequent functionalization, computational methods can provide valuable data. For example, studies on the synthesis of related 5-amino-3-methyl-1,2,4-triazole hydrochloride have utilized computational approaches to understand the thermodynamic and kinetic aspects of the cyclization process. at.ua Similarly, computational studies on the thermal decomposition of 1,2,4-triazole compounds have been used to evaluate kinetic parameters like activation energy and entropy of activation. jocpr.com Although specific data for this compound is not available, the established computational protocols can be applied to predict its reactivity and stability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for the Rational Design of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netisca.meresearchgate.net These models are instrumental in the rational design of new analogues of this compound with enhanced or specific activities, such as herbicidal or fungicidal properties. nih.govrsc.orgresearchgate.net

The development of a QSAR/QSPR model involves several steps:

Data Set Selection: A series of structurally related compounds with known activities or properties is compiled. For designing analogues of this compound, this would involve a set of substituted 1,2,4-triazoles.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed activity or property. neliti.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on 1,2,4-triazole derivatives have successfully identified key structural features that influence their biological activity. For example, 3D-QSAR studies on anticancer 1,2,4-triazole derivatives have highlighted the importance of steric and electrostatic fields around the molecule for its activity. nih.gov In the context of antifungal agents, QSAR models have shown that descriptors related to the presence of specific atoms and their connectivity are crucial for predicting activity. neliti.com

The insights gained from these models guide the in silico design of new analogues. By modifying the structure of this compound based on the QSAR/QSPR predictions, it is possible to rationally design new compounds with improved efficacy. For instance, if a QSAR model indicates that a bulky, hydrophobic group at a certain position enhances activity, new analogues incorporating such features can be synthesized and tested. This iterative process of design, synthesis, and testing is a cornerstone of modern drug and agrochemical discovery. researchgate.netmdpi.comresearchgate.net

Below are illustrative data tables that could be generated from QSAR/QSPR studies on analogues of this compound.

Table 1: Hypothetical QSAR Data for Antifungal Activity of this compound Analogues

Compound IDR-group at AminoMolecular WeightLogPPredicted pMICExperimental pMIC
1 -H146.560.854.24.1
2 -CH3160.591.254.54.4
3 -C2H5174.621.654.84.7
4 -Phenyl222.662.505.25.3
5 -4-Cl-Phenyl257.103.205.85.7

Table 2: Key Molecular Descriptors Used in QSPR Modeling of Triazole Derivatives

Descriptor TypeDescriptor NameDescriptionPotential Relevance to this compound Analogues
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Influences transport and distribution.
Topological Zagreb IndexA numerical descriptor derived from the molecular graph, reflecting the degree of branching.Can correlate with various physicochemical properties.
Electrostatic Dipole MomentA measure of the overall polarity of the molecule.Important for intermolecular interactions and binding to biological targets.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons in a reaction.
Quantum-Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons in a reaction.

Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the definitive structural assignment of complex organic molecules like 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine. While specific NMR data for this exact compound is not widely published, analysis of related triazole derivatives provides a strong framework for its characterization.

For substituted 1,2,4-triazoles, ¹H and ¹³C NMR spectra are fundamental. In a representative 1,2,4-triazole (B32235) amine derivative, the amine protons (NH₂) typically appear as a broad singlet, with the chemical shift being sensitive to solvent and concentration. urfu.ru The methyl group protons on the nitrogen (N-CH₃) would present as a sharp singlet, while any aromatic or heterocyclic protons would appear in their characteristic regions. urfu.ru In ¹³C NMR spectra, the carbons of the triazole ring resonate at distinct chemical shifts, which are influenced by the nature and position of substituents like chloro, methyl, and amino groups. mdpi.com For instance, the carbon atoms directly bonded to nitrogen atoms or the chlorine atom would exhibit unique shifts due to the differing electronic environments. mdpi.com

Table 1: Representative NMR Data for Substituted Triazole Derivatives This table is illustrative, based on data from similar compounds, as specific data for this compound is not publicly available.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Reference Compound Type
¹HN-CH₃~3.5 - 4.0N-methylated triazoles
¹HNH₂~5.0 - 8.0 (broad)Aminotriazoles urfu.ruufv.br
¹³CN-CH₃~30 - 40N-methylated heterocycles
¹³CC-Cl~140 - 155Chloro-substituted triazoles
¹³CC-NH₂~150 - 165Aminotriazoles mdpi.com

To unambiguously assign proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, for example, long-range couplings between the methyl protons and the triazole ring proton if one were present.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the N-methyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the triazole ring by showing correlations from the methyl protons to the two adjacent ring carbons (C3 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. In a derivative, it could reveal through-space interactions between substituents, providing insights into the molecule's preferred conformation in solution. rsc.org For example, NOESY experiments on related triazole amino acids have been used to identify coexisting conformers in solution. rsc.org

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. nih.gov Polymorphism, the existence of multiple crystal forms, is a critical aspect of pharmaceutical science as different polymorphs can have different physical properties. ijmtlm.orgijmtlm.org

For a compound like this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Different polymorphs would exhibit distinct chemical shifts due to variations in the local electronic environment and intermolecular packing in the crystal lattice. nih.govresearchgate.net These subtle differences in the solid state can be detected by ssNMR, allowing for the identification and quantification of different polymorphic forms in a sample. nih.gov For instance, studies on other nitrogen-containing heterocycles have shown that ssNMR can effectively distinguish between polymorphs by identifying marker signals that are sensitive to changes in molecular conformation and crystal packing. nih.govresearchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of closely related triazole structures provides insight into the expected molecular geometry and packing. mdpi.comresearchgate.netmdpi.com

The crystal packing of triazole derivatives is typically dominated by a network of intermolecular interactions.

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, and the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. It is expected that the crystal structure would feature strong N-H···N hydrogen bonds, linking molecules into chains, layers, or more complex three-dimensional networks. mdpi.comresearchgate.net Hirshfeld surface analysis of similar structures confirms that H···N/N···H interactions are often the most significant contributors to crystal packing. nih.gov

Other Interactions: Van der Waals forces and, in some cases, π-π stacking interactions between triazole rings, also contribute to the stability of the crystal lattice. nih.govnih.gov

Table 2: Typical Intermolecular Interaction Geometries in Triazole Derivatives Based on data from published crystal structures of related compounds.

Interaction TypeDonor-AcceptorTypical Distance (Å)Reference Interaction Type
Hydrogen BondN-H···N2.8 - 3.2Amine-Triazole Ring mdpi.comresearchgate.net
Hydrogen BondC-H···N3.4 - 3.6Methyl/Aryl-Triazole Ring nih.gov
Halogen BondC-Cl···N3.0 - 3.5Chlorinated Heterocycle-Nitrogen Acceptor nih.gov
π-π StackingTriazole···Triazole3.7 - 3.9Aromatic Ring Stacking nih.gov

Many 1,2,4-triazole derivatives are known to exhibit polymorphism. ijmtlm.orgijmtlm.org Different polymorphs arise from different ways the molecules pack in the crystal lattice, often driven by a delicate balance of intermolecular forces like hydrogen and halogen bonds. These different forms can be identified and characterized by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), which detects thermal events like melting points and phase transitions between polymorphs. ijmtlm.org The study of polymorphism is critical as different solid-state forms can possess distinct stabilities and physicochemical properties. ijmtlm.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. nih.govnih.gov

For this compound, the FT-IR and Raman spectra would be characterized by specific bands corresponding to its functional groups.

N-H Vibrations: The amino group would show characteristic symmetric and asymmetric stretching vibrations, typically in the 3200-3400 cm⁻¹ region. ufv.brresearchgate.net The position and shape of these bands are sensitive to hydrogen bonding; stronger bonding typically causes a shift to lower wavenumbers and band broadening.

C-H Vibrations: Stretching and bending vibrations from the methyl group would be observed, usually around 2800-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively. researchgate.net

Triazole Ring Vibrations: The triazole ring itself has a set of characteristic stretching and deformation modes. C=N and N=N stretching vibrations are expected in the 1450-1650 cm⁻¹ region. nih.govresearchgate.net

C-Cl Vibration: The carbon-chlorine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign the observed vibrational bands to specific atomic motions within the molecule. nih.govnih.govresearchgate.net This combined approach allows for a detailed understanding of how factors like substitution and intermolecular interactions influence the vibrational spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and based on general frequency ranges for functional groups and data from related triazole compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Source
N-H stretch (asymmetric & symmetric)-NH₂3200 - 3400 ufv.brresearchgate.net
N-H stretch (ring)Triazole N-H~3100 - 3150 researchgate.net
C-H stretch (aromatic/heterocyclic)Triazole C-H~3030 - 3100 researchgate.net
C-H stretch (aliphatic)-CH₃2850 - 3000 ufv.br
C=N / N=N stretchTriazole Ring1450 - 1650 nih.govresearchgate.net
C-Cl stretch-Cl600 - 800General Range

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Tracing and Identification of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms and identifying transient intermediates in the synthesis of complex organic molecules like this compound. The high accuracy and resolving power of HRMS allow for the determination of elemental compositions of reactants, intermediates, and products, providing critical insights into the reaction pathways.

In the context of synthesizing substituted 1,2,4-triazoles, HRMS can be employed to monitor the progress of the reaction in real-time or by analyzing aliquots from the reaction mixture at different time points. For instance, in the synthesis of 1,2,4-triazoles from amidines and hydrazides, HRMS can help identify key intermediates formed during the cyclization process. The detection of transient species can confirm or refute a proposed mechanistic pathway.

The fragmentation pattern of this compound under electron impact (EI) or electrospray ionization (ESI) in the mass spectrometer provides valuable structural information. Based on studies of similar 1,2,4-triazole derivatives, several key fragmentation pathways can be predicted. researchgate.netijsr.net A common fragmentation pattern for the 1,2,4-triazole ring involves the cleavage of the N1–N2 and C3–N4 bonds. ijsr.net For chloro-substituted compounds, a primary fragmentation event is often the loss of the chlorine atom. miamioh.edu

Predicted HRMS Fragmentation Data for this compound

Fragment Ion Predicted m/z Possible Neutral Loss Notes
[M+H]⁺149.0327-Protonated molecular ion.
[M-Cl]⁺114.0560ClLoss of the chlorine atom, a common fragmentation for halogenated compounds. miamioh.edu
[M-N₂]⁺121.0268N₂Expulsion of a nitrogen molecule from the triazole ring.
[M-CH₃]⁺134.0171CH₃Loss of the methyl group from the N1 position.
[C₂H₄N₃]⁺69.0405CCl, N₂Further fragmentation of the triazole ring.

This table is predictive and based on general fragmentation patterns of related compounds. Actual experimental values may vary.

By analyzing the HRMS data of a reaction mixture over time, it is possible to trace the formation and consumption of various species, thereby constructing a detailed mechanistic picture of the synthesis of this compound.

Chiroptical Spectroscopy (CD/ORD) for Chirally Modified Derivatives (if applicable)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, its derivatives can be rendered chiral through the introduction of stereogenic centers or through the generation of atropisomerism. For such chiral derivatives, CD and ORD spectroscopy would be invaluable for determining their absolute configuration and enantiomeric purity.

The application of chiroptical spectroscopy is particularly relevant for 1,2,4-triazole derivatives that exhibit biological activity, as the therapeutic efficacy of chiral drugs is often enantiomer-dependent. nih.gov The synthesis of chiral γ-aryl-1H-1,2,4-triazole derivatives has been reported, demonstrating the feasibility of creating chiral molecules based on this scaffold. nih.gov

The CD spectrum of a chiral derivative of this compound would exhibit positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophoric triazole ring and any other chromophores present in the molecule. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms, allowing for the assignment of the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of compounds with known stereochemistry.

The chiroptical properties of such derivatives would be highly sensitive to their molecular structure and conformation. acs.org For example, small changes in the substituents on a chiral imidazole (B134444) derivative have been shown to cause significant variations in their solid-state aggregation and, consequently, their chiroptical properties. rsc.org

Hypothetical Chiroptical Data for a Chiral Derivative

Technique Parameter Hypothetical Observation Interpretation
Circular Dichroism (CD)Cotton EffectPositive band around 250-280 nmCorresponds to π-π* transitions within the triazole ring, indicating a specific spatial arrangement of substituents.
Optical Rotatory Dispersion (ORD)Specific Rotation [α]High positive or negative valueIndicates significant optical activity, useful for determining enantiomeric excess.

This table is hypothetical and illustrates the type of data that would be obtained for a chiral derivative of the target compound.

Applications of 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Privileged Scaffold in the Rational Design of Novel Chemical Entities

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The 1,2,4-triazole (B32235) ring system is widely recognized as such a scaffold due to its favorable properties, including metabolic stability, hydrogen bonding capabilities, and a rigid structure that can appropriately orient functional groups in three-dimensional space. nih.govijprajournal.com The specific substitution pattern of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine offers distinct advantages for the rational design of new molecules.

The bifunctional nature of this compound, with its reactive chloro and amino groups, makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino group can participate in cyclocondensation reactions with various electrophiles, while the chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions.

A significant application of 3-amino-1,2,4-triazoles is in the synthesis of bohrium.commdpi.comjapsonline.comtriazolo[1,5-a]pyrimidines. nih.gov This is typically achieved through the reaction of the aminotriazole with β-dicarbonyl compounds or their synthetic equivalents. nih.gov For instance, the condensation of a 3-amino-1,2,4-triazole with a 1,3-diketone in an acidic medium leads to the formation of the corresponding triazolopyrimidine. The reaction proceeds through initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Reactant 1Reactant 2ProductReaction Type
3-Amino-1,2,4-triazole derivative1,3-Diketone bohrium.commdpi.comjapsonline.comTriazolo[1,5-a]pyrimidineCyclocondensation
3-Amino-1,2,4-triazole derivativeα,β-Unsaturated carbonyl compound bohrium.commdpi.comjapsonline.comTriazolo[1,5-a]pyrimidineCyclocondensation
3-Amino-1,2,4-triazole, Aldehyde, Activated nitrile bohrium.commdpi.comjapsonline.comTriazolo[1,5-a]pyrimidine derivativeMulti-component reaction

This table summarizes common reaction types for the synthesis of bohrium.commdpi.comjapsonline.comtriazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole derivatives.

Furthermore, multi-component reactions involving 3-amino-1,2,4-triazole, an aldehyde, and an active methylene (B1212753) compound provide a convergent and efficient route to highly substituted triazolopyrimidines. japsonline.comlookchem.com The chloro-substituent on the triazole ring of this compound can be retained in the final product, offering a handle for further functionalization.

The 1,2,4-triazole nucleus is a core component in a wide array of medicinally important compounds. nih.govijprajournal.comnih.gov The synthesis of novel derivatives from this compound can lead to structures with potential biological relevance. The presence of the chloro group is particularly significant, as halogenated organic molecules often exhibit enhanced biological activities.

One synthetic strategy involves the nucleophilic substitution of the chlorine atom. This can be achieved with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities at the 5-position of the triazole ring. The resulting 5-substituted-1-methyl-1H-1,2,4-triazol-3-amines can then be further modified at the 3-amino group to build more complex molecular architectures.

Another approach is the utilization of the amino group as a nucleophile to react with various electrophiles. For example, acylation of the amino group with carboxylic acid derivatives would yield the corresponding amides. These amides can serve as intermediates for the synthesis of other heterocyclic systems or can be the final target molecules themselves. The reactivity of the amino group allows for the construction of a wide range of derivatives, including Schiff bases, ureas, and sulfonamides. nih.gov

Functional GroupReagent TypeResulting Structure
5-ChloroNucleophiles (amines, thiols, alkoxides)5-Substituted-1-methyl-1H-1,2,4-triazol-3-amine
3-AminoElectrophiles (acyl chlorides, sulfonyl chlorides, isocyanates)N-(5-chloro-1-methyl-1H-1,2,4-triazol-3-yl)amides/sulfonamides/ureas

This table outlines the synthetic possibilities for modifying the functional groups of this compound.

Utilization as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the triazole ring, along with the exocyclic amino group, make this compound a potential ligand for the coordination of metal ions. The resulting metal complexes can exhibit interesting structural features and may possess catalytic activity. nottingham.ac.uknih.gov

The 1,2,4-triazole ring can coordinate to metal ions in several ways, most commonly through the N4 atom. The exocyclic amino group can also participate in coordination, leading to the formation of chelate rings. nih.gov The presence of the chloro substituent can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

The synthesis of metal complexes with this ligand would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-ion would determine the structure of the final complex. For example, reaction with metal halides could lead to the formation of neutral complexes where the halide ions also coordinate to the metal center. Alternatively, if salts with non-coordinating anions like perchlorate (B79767) or tetrafluoroborate (B81430) are used, the ligand would be the primary coordinating species, potentially leading to cationic complexes. researchgate.net

Metal IonPotential Coordination ModesPotential Geometries
Cu(II)Monodentate (N4), Bidentate (N4, NH2)Square planar, Tetrahedral, Octahedral
Ni(II)Monodentate (N4), Bidentate (N4, NH2)Octahedral, Square planar
Zn(II)Monodentate (N4), Bidentate (N4, NH2)Tetrahedral, Octahedral
Pd(II)Monodentate (N4), Bidentate (N4, NH2)Square planar

This table provides a summary of potential coordination behavior of this compound with various transition metal ions.

Metal complexes containing triazole-based ligands have been investigated as catalysts in a variety of organic transformations. bohrium.comnottingham.ac.uk These include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions. The catalytic activity of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states and the influence of the ligand on the steric and electronic environment of the metal.

While specific catalytic applications of complexes derived from this compound have not been extensively reported, related systems suggest potential utility. For example, copper complexes with triazole-containing ligands have been used as catalysts in click chemistry (azide-alkyne cycloaddition) and oxidation reactions. bohrium.com Palladium complexes bearing triazole ligands have shown activity in cross-coupling reactions such as the Suzuki and Heck reactions. The electronic-withdrawing nature of the chloro group in this compound could modulate the catalytic activity of its metal complexes compared to non-halogenated analogues.

Precursor in Polymer Chemistry and Advanced Materials Development

The functional groups present in this compound also make it a candidate for incorporation into polymeric structures. The development of triazole-containing polymers is an active area of research due to the desirable properties that the triazole ring imparts, such as thermal stability, chemical resistance, and strong adhesion to metal surfaces. nih.govnih.gov

The bifunctionality of this compound allows it to be used as a monomer in step-growth polymerization. For instance, it could be reacted with a dicarboxylic acid or its derivative to form a polyamide. The chloro group could also be utilized in polymerization reactions, for example, through polycondensation with a bis-nucleophile.

Another avenue for its use in materials science is as a precursor for the synthesis of more complex monomers. For example, the chloro group could be replaced with a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety. The resulting monomer could then be polymerized to yield a polymer with pendant triazole units. These polymers could find applications as high-performance materials, coatings, or adhesives. The incorporation of the triazole moiety is known to enhance the toughness and mechanical properties of glassy polymer networks. nih.govadvancedsciencenews.com

Polymerization StrategyPotential Co-monomerResulting Polymer Type
Step-growth polymerization (via amino group)Diacyl chloride, DiisocyanatePolyamide, Polyurea
Step-growth polymerization (via chloro group)Bisphenol, DithiolPolyether, Polythioether
Functionalization then polymerizationIntroduction of a vinyl or acetylene groupAddition polymer with pendant triazoles

This table illustrates potential strategies for incorporating this compound into polymers.

The requested article cannot be generated.

After a comprehensive search of scientific literature and databases, no specific research findings or applications have been identified for the chemical compound This compound in the fields of functional polymers, supramolecular assemblies, Metal-Organic Frameworks (MOFs), or Covalent-Organic Frameworks (COFs).

The performed searches aimed to uncover studies detailing the incorporation of this specific compound as a monomer, linker, or functional component in the development of advanced materials. Despite broadening the search to include related halogenated and methylated triazole-amine derivatives, no direct or analogous research could be found that would allow for a scientifically accurate and detailed discussion as per the requested outline.

General information on the use of other triazole derivatives in materials science is available, highlighting their utility in creating porous frameworks for gas capture or as components in polymers for electronic applications. However, the absence of any specific data or research pertaining to This compound prevents the generation of the requested article with the required level of detail and scientific accuracy for the specified subsections:

Fabrication of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements based on the currently available scientific literature.

Mechanistic Biological Activity Studies and Target Engagement Research for 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine Derivatives

Molecular Docking and Ligand-Protein Interaction Predictions for Potential Biological Targets

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine, these in silico studies are instrumental in identifying potential biological targets and understanding the structural basis of their interactions.

Research has shown that 1,2,4-triazole (B32235) derivatives can bind to the active sites of various enzymes, a process that can be modeled using molecular docking. pensoft.net For instance, studies on similar triazole compounds have explored their binding to enzymes involved in bacterial function and oxidative stress regulation. pensoft.netpnrjournal.com These simulations help to identify key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the triazole derivative. The 1,2,4-triazole ring itself is recognized as an important pharmacophore due to its ability to engage in hydrogen bonding and its dipole character, which facilitates strong interactions with biological receptors. nih.gov

In the context of anticancer research, molecular docking has been used to investigate the interaction of triazine-based derivatives with the epidermal growth factor receptor (EGFR), including its mutated forms. acs.org These studies provide insights into how modifications to the core triazole structure can influence binding affinity and selectivity for different protein isoforms. acs.org The predictions from molecular docking are crucial for rationally designing new derivatives with improved target specificity.

Table 1: Predicted Binding Affinities of Selected Triazole Derivatives to Various Protein Targets

Compound DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativeCOVID-19 Main Protease (6LU7)-8.0 to -5.4Not specified
4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H1,2,4-triazole-3-one derivativeTyrosinase (2Y9X)Not specifiedHis244, His263, Phe264, Val283
1,2,4-triazolo[3,4-b] pensoft.netpnrjournal.comnih.govthiadiazine derivativeCyclooxygenase-2 (COX-2)Not specifiedSimilar to indomethacin

This table is generated based on data from molecular docking studies of various triazole derivatives and is for illustrative purposes. The specific binding affinities for derivatives of this compound would require dedicated computational analysis.

Enzymatic Assays and Inhibition Mechanism Elucidation at the Molecular Level

Following the computational predictions from molecular docking, enzymatic assays are essential for experimentally validating the inhibitory activity of this compound derivatives and for elucidating the underlying mechanisms of inhibition.

Binding Kinetics and Mode of Enzyme Inhibition

Enzymatic assays allow for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which quantify the potency of a compound. These assays can also reveal the mode of inhibition, for example, whether a derivative acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is critical for understanding how the compound interacts with the enzyme and its substrate. For example, studies on other triazole derivatives have utilized such assays to determine their inhibitory effects on specific enzymes.

Identification of Specific Enzyme Targets (e.g., chitin (B13524) deacetylases, kinases, demethylases)

A wide range of enzymes has been identified as potential targets for triazole derivatives. These include chitin deacetylases, which are important in fungi; various kinases, which are central to cellular signaling pathways; and demethylases, which play a role in epigenetic regulation. pnrjournal.com For instance, certain triazole compounds have been investigated for their ability to inhibit 5α-reductase and pancreatic lipase. nih.gov The specific enzyme targets for derivatives of this compound would be determined through broad screening against a panel of enzymes or through hypothesis-driven investigation based on structural similarities to known inhibitors.

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

In addition to enzymes, G-protein coupled receptors (GPCRs) and other cell surface receptors are important targets for therapeutic agents. Receptor binding assays are used to determine the affinity and selectivity of compounds for these receptors.

For example, various 1,2,4-triazole derivatives have been synthesized and evaluated for their binding to serotonin (B10506) receptors, specifically the 5-HT(1A) subtype, and α(1)-adrenoceptors. nih.gov These studies have shown that subtle structural modifications, such as the presence or absence of an amino group on the triazole ring, can significantly impact binding affinity and selectivity. nih.gov Radioligand binding experiments are a common method used in these studies, where a radiolabeled ligand competes with the test compound for binding to the receptor. nih.gov Such studies on derivatives of this compound would be crucial to identify any potential interactions with cell surface receptors.

Cell-Based Assays for Understanding Intracellular Mechanisms of Action (avoiding direct efficacy/toxicity)

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes. These assays can help to understand the intracellular mechanisms of action of this compound derivatives beyond direct target engagement.

Analysis of Cellular Pathways and Processes Affected (e.g., apoptosis, signal transduction)

Research on triazole-based compounds has demonstrated their ability to influence various cellular pathways. For instance, a study on triazole-based aminodiol derivatives in leukemic cells revealed their capacity to induce apoptosis, characterized by DNA fragmentation and mitochondrial stress. mdpi.comnih.gov This study also showed that the compound could induce autophagy, a cellular recycling process. mdpi.comnih.gov Further analysis indicated that the derivative inhibited the phosphorylation of STAT3, a key signaling protein. mdpi.comnih.gov

Table 2: Summary of Mechanistic Studies on Triazole Derivatives

Study TypeFocusKey Findings
Molecular DockingPrediction of ligand-protein interactionsIdentification of potential binding modes and key interacting residues in various enzymes and receptors.
Enzymatic AssaysValidation of enzyme inhibitionDetermination of inhibitory potency (IC50/Ki) and mode of inhibition.
Receptor BindingAssessment of ligand-receptor affinityQuantification of binding affinity to specific receptor subtypes and determination of selectivity.
Cell-Based AssaysElucidation of intracellular mechanismsAnalysis of effects on cellular pathways such as apoptosis, autophagy, and signal transduction.

This table provides a general overview of the types of mechanistic studies conducted on triazole derivatives.

Structure-Activity Relationship (SAR) Studies for Rational Design of Analogues with Enhanced Molecular Interactions

The rational design of analogues of this compound is heavily reliant on understanding the intricate relationship between the chemical structure of a molecule and its biological activity. The core 1,2,4-triazole ring, with its unique electronic and hydrogen bonding capabilities, provides a versatile platform for interaction with various biological targets. The chloro, methyl, and amine substituents on this core are key handles for synthetic modification, allowing for the fine-tuning of physicochemical properties and target affinity.

A significant strategy in the rational design of analogues involves the use of the 3-amino group of the triazole core to construct fused heterocyclic systems, most notably nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with a suitable 1,3-dielectrophilic species. The resulting triazolopyrimidine scaffold is a well-established pharmacophore found in numerous clinically relevant drugs.

SAR studies on these nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives have provided invaluable insights for optimizing their biological activity. For instance, in the development of novel antibacterial agents targeting Enterococcus faecium, a class of 1,2,4-triazolo[1,5-a]pyrimidines was synthesized and evaluated. nih.gov These studies revealed that specific substitutions at various positions on the pyrimidine (B1678525) ring are crucial for antibacterial potency.

PositionSubstitutionImpact on Activity
C5-(1S)-2,2,2-trifluoro-1-methylethylaminoHigh potency
C5-2,2,2-trifluoroethylaminoHigh potency
Phenyl ring (ortho)Fluoro atomsOptimal activity
Phenyl ring (para)Oxygen linkage with a three-methylene unit and an alkylamino or hydroxy groupBest activity

Table 1: Structure-Activity Relationship of nih.govacs.orgacs.orgTriazolo[1,5-a]pyrimidine Derivatives as Anticancer Agents. acs.org

These findings underscore the importance of the nature and position of substituents on the fused ring system for achieving desired biological effects. The chloro group at the 5-position of the parent triazole can be readily displaced by various nucleophiles, such as alcohols, thiols, and amines, to introduce a wide range of functional groups. This allows for the exploration of different binding pockets on the target protein and the optimization of pharmacokinetic properties.

Furthermore, research into kinase inhibitors has highlighted the utility of the 3-amino-1,2,4-triazole scaffold in designing potent and selective agents. For example, derivatives of pyrazolo[1,5-a]pyrimidine, a related heterocyclic system, have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov The SAR studies of these compounds revealed that specific substitutions on the pyrimidine and pyrazole (B372694) rings are critical for inhibitory activity.

CompoundFLT3-ITD IC50 (nM)Antiproliferative Activity (AML cell lines)
17 0.4Potent
19 0.4Potent

Table 2: Activity of Pyrazolo[1,5-a]pyrimidine Derivatives as FLT3-ITD Inhibitors. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 1 Methyl 1h 1,2,4 Triazol 3 Amine

Development of Novel Synthetic Methodologies for Diversification and Functionalization

Future synthetic efforts will likely focus on creating diverse libraries of derivatives based on the 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine core. The development of more efficient and regioselective synthetic methods is crucial for this endeavor. mdpi.com Key areas of exploration include:

C-H Amination: Direct C-H amination techniques offer a powerful tool for forging new carbon-nitrogen bonds, significantly streamlining the synthesis of complex molecules. acs.orgacs.org Photocatalytic methods, in particular, present a promising avenue for the functionalization of the triazole ring under mild conditions. acs.orgacs.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for creating 1,2,3-triazole linkages. nih.gov Adapting this and other click reactions will enable the straightforward conjugation of the this compound scaffold to a wide array of other molecules.

These advanced synthetic strategies will facilitate the generation of a wide range of analogs with tailored properties for various applications.

Exploration of Advanced Functional Materials Based on the this compound Scaffold

The inherent properties of the triazole ring, such as its aromaticity, thermal stability, and ability to coordinate with metal ions, make this compound a compelling building block for advanced functional materials. wiley-vch.de Future research in this area could explore:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as effective ligands for the construction of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Coordination Polymers: Similar to MOFs, coordination polymers can be synthesized using the triazole derivative as a ligand, leading to materials with interesting magnetic, optical, or electronic properties.

Conductive Polymers: Incorporation of the triazole moiety into polymer backbones could lead to the development of novel conductive materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

The systematic investigation of these materials will unlock new technological applications for this versatile chemical compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials science. ijsetpub.comnih.govnih.govrsc.orgsciepub.com For this compound, these computational tools can be leveraged to:

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the outcomes of new synthetic transformations, thereby accelerating the optimization of reaction conditions and the discovery of novel synthetic routes. ijsetpub.com

De Novo Drug Design: AI algorithms can be employed to design novel molecules with desired biological activities based on the this compound scaffold, significantly reducing the time and cost associated with traditional drug discovery pipelines. sciepub.com

Materials Property Prediction: By analyzing the structural features of triazole-based materials, ML models can predict their physical and chemical properties, guiding the rational design of new materials with specific functionalities.

The synergy between computational and experimental approaches will undoubtedly accelerate the pace of discovery and innovation in this field.

Deeper Mechanistic Understanding of Biological Interactions to Inform Rational Compound Design

A more profound understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for the rational design of new therapeutic agents. nih.gov Future research should focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound is a critical first step.

Structural Biology: X-ray crystallography and other structural biology techniques can provide detailed three-dimensional information about the binding of triazole derivatives to their biological targets, revealing key intermolecular interactions.

Computational Docking and Molecular Dynamics Simulations: In silico methods can be used to predict the binding modes and affinities of novel analogs, allowing for the prioritization of compounds for synthesis and biological evaluation. nih.gov

This detailed mechanistic insight will enable the design of more potent and selective drug candidates with improved pharmacological profiles.

Environmental Impact and Degradation Studies of Triazole-Based Compounds (environmental chemistry focus)

As with any widely used class of chemicals, understanding the environmental fate and potential impact of triazole-based compounds is of paramount importance. researchgate.netnih.gov Future research in this area should address:

Biodegradation Pathways: Investigating the microbial and enzymatic pathways responsible for the degradation of this compound and its derivatives in soil and water is crucial for assessing their environmental persistence. nih.gov

Photodegradation: Studying the degradation of these compounds under the influence of sunlight will provide insights into their atmospheric fate and potential for long-range transport. acs.org

The data generated from these studies will be essential for ensuring the responsible and sustainable use of this important class of chemical compounds.

Q & A

Q. What are the common synthetic routes for 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as thiosemicarbazides or amidrazones under acidic or basic conditions. Key steps include:

  • Temperature Control : Reactions often proceed at 80–100°C to optimize cyclization while minimizing side reactions.
  • Catalysts : Use of HCl or H2SO4 as catalysts enhances reaction efficiency, as observed in analogous triazole syntheses .
  • Microwave-Assisted Synthesis : Microwave irradiation (e.g., 150 W, 10 min) improves regioselectivity and reduces reaction time compared to conventional heating .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR : The methyl group (-CH3) at N1 appears as a singlet at δ ~3.5 ppm, while the amine (-NH2) proton resonates as a broad peak at δ ~5.2 ppm. The aromatic proton (C5-Cl) is absent, confirming substitution .
  • 13C NMR : The triazole carbons appear at δ 150–160 ppm, with the methyl carbon at δ ~35 ppm .
  • IR : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate the triazole core .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., m/z 161.03 for C3H5ClN4) .

Q. What factors influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing chlorine atom at C5 enhances electrophilicity, facilitating nucleophilic attacks (e.g., Suzuki couplings with aryl boronic acids) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed reactions .
  • Protecting Groups : Temporary protection of the amine (-NH2) with Boc groups prevents unwanted side reactions during functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Microwave Irradiation : Enhances kinetic control, favoring C5 substitution over N-alkylation .
  • Directed Metalation : Use of directing groups (e.g., pyridinyl) with Pd catalysts enables selective C-H functionalization at specific positions .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in studying the biological activity of this compound?

Methodological Answer:

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular Docking : Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities and modes of inhibition .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Assays : Perform IC50 determinations across multiple cell lines (e.g., MCF-7, HEK293) to differentiate selective toxicity .
  • Metabolomic Profiling : Use LC-MS to identify metabolites and rule out off-target effects .
  • Structural Analog Comparison : Test derivatives lacking the chloro or methyl groups to isolate pharmacophoric motifs responsible for activity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow crystallization .
  • Cryoprotection : Flash-cool crystals in liquid N2 with 20% glycerol to prevent ice formation during XRD data collection .
  • Refinement with SHELX : Employ SHELXL for high-resolution refinement, leveraging constraints for disordered methyl/chloro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.